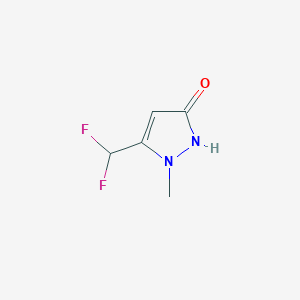

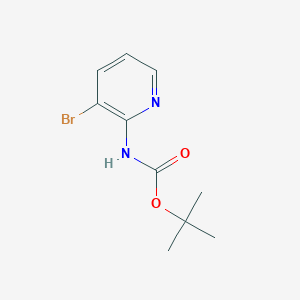

![molecular formula C6H4N2O3S B177697 Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide CAS No. 138417-40-0](/img/structure/B177697.png)

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide

説明

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is a chemical compound that has been studied for various applications. It is also known as 4-azasaccharine . This compound has been found to be a promising scaffold in the synthesis of potent necroptosis inhibitors .

Synthesis Analysis

The synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide involves the [4 + 2] cycloaddition of α, β-unsaturated hydrazones . In another study, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesized from commercially available substances in moderate to good yields .Molecular Structure Analysis

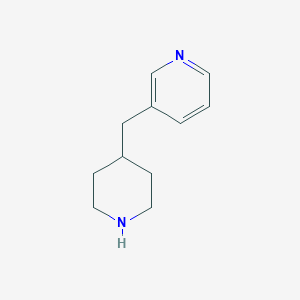

The molecular structure of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is characterized by a pyridine ring fused with an isothiazole ring. The compound’s structure has been confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The chemical reactions involving Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide are primarily cycloadditions. For instance, the [4 + 2] cycloaddition of α, β-unsaturated hydrazones with isothiazol-3(2H)-on 1,1-dioxide derivatives affords different products depending on the solvent used .Physical And Chemical Properties Analysis

The physical and chemical properties of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide derivatives have been studied using UV-Vis absorption and fluorescence spectroscopy. The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .科学的研究の応用

Inhibition of RIPK1

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide derivatives have been found to be potent inhibitors of Receptor-interacting protein kinase-1 (RIPK1), a protein involved in the necroptosis pathway . Necroptosis regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders . For example, compound 56, a derivative of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, effectively blocked necroptosis in both human and mouse cells .

Anti-SIRS Activity

The same compound 56 has also shown potent in vivo Anti-SIRS (Systemic Inflammatory Response Syndrome) activity . Pre-treatment with this compound significantly reduced hypothermia and lethal shock in the systemic inflammatory response syndrome mice model .

Scaffold for Necroptosis Inhibitors

The isothiazolo[5,4-b]pyridine backbone of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide has proven to be a promising scaffold for the development of potent necroptosis inhibitors .

Inhibition of Cyclin G-Associated Kinase

Disubstituted isothiazolo[4,3-b]pyridines, which are structurally similar to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, are known inhibitors of cyclin G-associated kinase (GAK) . GAK is involved in a broad array of cellular activities, including protein secretion, cell proliferation and differentiation, and cell division through mitosis .

Role in Trans-Golgi Network to Lysosome Trafficking

GAK, which can be inhibited by compounds similar to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, plays an important role in the trans-Golgi network to lysosome trafficking .

Clathrin-Mediated Endocytosis

GAK is also essential for clathrin-mediated endocytosis, a process that can be influenced by compounds similar to Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide .

作用機序

Target of Action

The primary target of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is Receptor-interacting protein kinase-1 (RIPK1) . RIPK1 is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders .

Mode of Action

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, also known as compound 56, effectively blocks necroptosis in both human and mouse cells . This binding inhibits RIPK1 phosphorylation, as confirmed by a kinase functional assay .

Biochemical Pathways

The compound’s action on RIPK1 affects the necroptosis pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound prevents the progression of necroptosis, thereby reducing inflammatory signaling and cell death .

Pharmacokinetics

Compound 56 displays excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min) . This suggests that the compound has good bioavailability and can remain active in the body for a significant period of time. Furthermore, compound 56 exhibits favorable in vitro safety profiles in hERG and CYP assays , indicating a low risk of adverse effects.

Result of Action

The inhibition of RIPK1 by compound 56 leads to a reduction in necroptosis, inflammatory signaling, and cell death . In a systemic inflammatory response syndrome mice model, pre-treatment with compound 56 significantly reduced hypothermia and lethal shock .

特性

IUPAC Name |

1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S/c9-5-4-2-1-3-7-6(4)12(10,11)8-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWYQFLITLNVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)S(=O)(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567455 | |

| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138417-40-0 | |

| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridine-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers primarily focus on the synthesis of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides. Both papers detail the synthetic methodologies employed to obtain these compounds. [, ]

Q2: Are there any applications of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides mentioned in the provided research?

A2: No, the research papers do not delve into potential applications of these compounds. They primarily focus on the chemical synthesis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

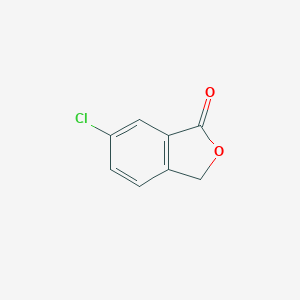

![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)

![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)

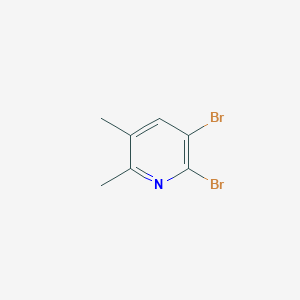

![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)

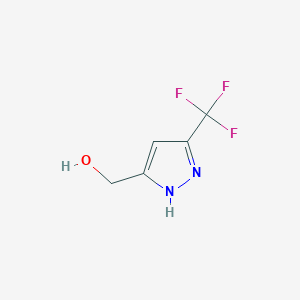

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)